2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride
Description
2-(5-Methyl-2H-triazol-4-yl)ethanamine dihydrochloride is a heterocyclic compound featuring a triazole ring substituted with a methyl group at the 5-position and an ethanamine backbone. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-(5-methyl-2H-triazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-5(2-3-6)8-9-7-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWUSPZARBDCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile compound.
Alkylation: The triazole ring is then alkylated with an appropriate alkyl halide to introduce the ethylamine group.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives, including 2-(5-Methyl-2H-triazol-4-yl)ethanamine; dihydrochloride, as antiviral agents. The compound has been investigated for its ability to inhibit specific viral targets. For instance, research has shown that modifications in the triazole ring can enhance the compound's binding affinity to viral proteins, leading to increased antiviral efficacy against β-coronaviruses .
Anticancer Properties
The compound has also been explored for its anticancer potential. Triazole derivatives are known to exhibit cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that 2-(5-Methyl-2H-triazol-4-yl)ethanamine; dihydrochloride can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Plant Growth Regulation
Research indicates that triazole compounds can function as plant growth regulators. 2-(5-Methyl-2H-triazol-4-yl)ethanamine; dihydrochloride has shown promise in enhancing plant growth and development by modulating hormonal pathways within plants. Field studies have reported improved crop yields when treated with this compound, suggesting its potential utility in agricultural practices .
Pest Control
The compound's biological activity extends to pest control applications. It has been tested for its efficacy against various agricultural pests, with results indicating significant insecticidal properties. The mechanism of action is believed to involve disruption of pest hormonal systems, leading to reduced survival rates and reproductive success .
Synthesis of Functional Materials
In material science, 2-(5-Methyl-2H-triazol-4-yl)ethanamine; dihydrochloride is being utilized in the synthesis of functional materials. Its ability to form coordination complexes with metals has been exploited in creating novel materials with enhanced properties for applications in catalysis and sensor technology .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethylamine group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The target compound’s triazole ring distinguishes it from other heterocycles like benzimidazoles () and thiadiazoles (). Triazoles are aromatic, planar, and capable of hydrogen bonding via nitrogen atoms. Key comparisons include:
- Sulfanyl Group (): 2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride introduces a sulfur atom, which may enhance intermolecular interactions (e.g., van der Waals forces) but reduce solubility compared to the methyl-substituted target compound . Pyridinyl and Cyclopropyl Groups (): These substituents introduce aromatic or strained rings, altering electronic distribution and steric hindrance. For example, the pyridinyl group in 2-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride enables π-π stacking with biological targets, a feature absent in the methyl-substituted triazole .
Table 1: Substituent Impact on Key Properties
Pharmacological and Therapeutic Potential
- Antimicrobial Activity : Isostructural chloro/bromo derivatives () exhibit antimicrobial properties, implying that the triazole core may contribute to disrupting microbial enzymes or membranes .
- Anticancer Activity : Thiazole-triazole hybrids () show IC50 values in the low µg/mL range against HepG-2 cells. The ethanamine backbone in the target compound could similarly act as a kinase inhibitor or DNA intercalator .
- CNS Modulation : Ethanamine derivatives with aryl groups () target serotonin receptors, suggesting that structural tuning of the triazole substituent might enable neuroactive applications .
Physicochemical Properties and Salt Forms
The dihydrochloride salt form is common among analogs () to improve aqueous solubility. For example:
Biological Activity
2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride is C5H10N4·2HCl. The compound features a triazole ring, which is critical for its biological interactions.
Triazole compounds typically interact with various enzymes and receptors in biological systems. Specifically, 2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride has been shown to:
- Inhibit Protein Kinases : The compound may inhibit specific protein kinases involved in cell signaling pathways, suggesting potential applications in cancer treatment.
- Bind to Enzymes : It can bind to enzymes such as carbonic anhydrase II, leading to significant inhibitory effects .
Biological Activities
The biological activities of 2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride can be summarized as follows:
Research Findings
Several studies have investigated the biological activity of 2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride:
- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it showed significant cytotoxicity against leukemia cells with IC50 values comparable to established chemotherapeutics .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrase II. In vitro assays revealed IC50 values ranging from 13.8 to 35.7 µM, indicating potent activity against this enzyme compared to standard inhibitors like acetazolamide .
- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications on the triazole ring and the ethanamine side chain significantly influence the biological activity of the compound. For instance, the presence of electron-donating groups enhances anticancer efficacy .
Case Studies
Several case studies highlight the therapeutic potential of 2-(5-Methyl-2H-triazol-4-yl)ethanamine;dihydrochloride:
- Cancer Treatment : A study involving multiple myeloma-derived L363 cells demonstrated that the compound effectively induces apoptosis at specific concentrations, suggesting its role as a novel anticancer agent .
- Antimicrobial Applications : In another study, the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
